2-Fluorophenyl cyclopropyl ketone

Description

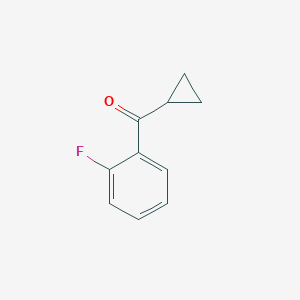

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTQPZKZGGQBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628055 | |

| Record name | Cyclopropyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141030-72-0 | |

| Record name | Cyclopropyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2-Fluorophenyl cyclopropyl ketone

A Keystone Intermediate in the Development of the Antiplatelet Agent Prasugrel

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Fluorophenyl cyclopropyl ketone, a critical intermediate in the manufacture of the potent antiplatelet drug, prasugrel. The narrative traces the origins of this ketone to the pioneering research on thienopyridine derivatives by Daiichi Sankyo and Eli Lilly and Company. This guide will detail the seminal synthetic routes, including the original Grignard-based approach, and contrast them with more contemporary, process-friendly methodologies. A thorough examination of the compound's physicochemical properties, supported by spectroscopic data, is presented for the benefit of researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Significance in Cardiovascular Medicine

2-Fluorophenyl cyclopropyl ketone, systematically named 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a synthetic organic compound that rose to prominence as a pivotal building block in the synthesis of prasugrel. Prasugrel, an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, is a thienopyridine-class antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1][2][3] The molecular architecture of 2-Fluorophenyl cyclopropyl ketone provides the essential cyclopropylcarbonyl and 2-fluorobenzyl moieties that are integral to the pharmacophore of prasugrel. Its discovery and the subsequent optimization of its synthesis were critical milestones in the development of this life-saving therapeutic agent.

The Genesis of 2-Fluorophenyl cyclopropyl ketone: A Historical Perspective

The history of 2-Fluorophenyl cyclopropyl ketone is inextricably linked to the development of prasugrel by the Japanese pharmaceutical company Daiichi Sankyo and its partner, Eli Lilly and Company.[4] The pioneering work on a new generation of thienopyridine derivatives with enhanced antiplatelet activity led to the identification of prasugrel as a promising clinical candidate.

The first public disclosure of the synthesis of prasugrel, and by extension, its key intermediates including 2-Fluorophenyl cyclopropyl ketone, appears in U.S. Patent 5,288,726 , filed in the early 1990s.[5][6][7] This patent laid the groundwork for the chemical synthesis of a series of novel thienopyridine derivatives and identified their potential in treating thrombotic disorders. The development of prasugrel continued through the late 1990s and 2000s, with the drug receiving FDA approval in 2009.[1][8] Throughout this period, the synthesis of 2-Fluorophenyl cyclopropyl ketone was a subject of process development research aimed at improving yield, purity, and scalability while minimizing environmental impact.

Synthetic Strategies for 2-Fluorophenyl cyclopropyl ketone: A Comparative Analysis

Several synthetic routes to 2-Fluorophenyl cyclopropyl ketone have been reported, primarily in the patent literature. These methods have evolved from classical organometallic reactions to more refined processes suitable for large-scale industrial production.

The Original Grignard-Based Synthesis

The initial synthesis of 2-Fluorophenyl cyclopropyl ketone, as outlined in early patents such as U.S. Patent 5,288,726, involved a Grignard reaction.[5] This classical organometallic approach utilizes the reaction of a Grignard reagent derived from 2-fluorobenzyl bromide with cyclopropyl cyanide.

Reaction Scheme:

Caption: Grignard-based synthesis of 2-Fluorophenyl cyclopropyl ketone.

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: The use of magnesium metal to form the Grignard reagent from 2-fluorobenzyl bromide is a standard and effective method for generating a potent carbon nucleophile.

-

Nitrile Electrophile: Cyclopropyl cyanide serves as the electrophilic source of the cyclopropylcarbonyl group. The nitrile is less reactive than an acid chloride or ester, which can help to prevent side reactions.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, necessitating the use of anhydrous conditions (e.g., dry ether or THF) to prevent quenching of the reagent.[5]

-

Acidic Workup: The intermediate imine formed after the addition of the Grignard reagent to the nitrile is hydrolyzed under acidic conditions to yield the final ketone product.

Challenges of the Grignard Route:

While effective at the lab scale, the Grignard-based synthesis presents several challenges for industrial production, including the need for strictly anhydrous conditions, the use of flammable ether solvents, and potentially moderate yields.[5]

Acylation-Based Approaches

To circumvent the challenges of the Grignard reaction, alternative synthetic strategies based on acylation reactions have been developed. One common approach involves the acylation of a suitable 2-fluorophenyl derivative with a cyclopropanecarbonyl source.

A notable example involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride.[9]

Reaction Scheme:

Caption: Acylation-based synthesis of 2-Fluorophenyl cyclopropyl ketone.

Advantages of Acylation Routes:

These methods often offer milder reaction conditions and avoid the use of highly reactive and moisture-sensitive Grignard reagents, making them more amenable to large-scale production.[9]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-Fluorophenyl cyclopropyl ketone is essential for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 150322-73-9 | [10][11] |

| Molecular Formula | C₁₁H₁₁FO | [10][11] |

| Molecular Weight | 178.20 g/mol | [10][11] |

| Appearance | Colorless to pale yellow oil | [10] |

| Boiling Point | 61 °C @ 0.2 mmHg | [10] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 2-Fluorophenyl cyclopropyl ketone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, methylene, and cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.8 | multiplet | 4H | Aromatic protons |

| ~3.8 | singlet | 2H | -CH₂- (methylene) |

| ~1.6-2.0 | multiplet | 1H | -CH- (cyclopropyl) |

| ~0.8-1.2 | multiplet | 4H | -CH₂- (cyclopropyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. The presence of the C-F bond will also give rise to a characteristic absorption.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, showing characteristic losses of the cyclopropyl and fluorophenyl moieties.

Application in the Synthesis of Prasugrel

The primary and most significant application of 2-Fluorophenyl cyclopropyl ketone is as a key intermediate in the multi-step synthesis of prasugrel.[5][10] The ketone undergoes further chemical transformations, including α-halogenation followed by condensation with a thienopyridine core structure, to ultimately yield the final active pharmaceutical ingredient.

Caption: Role of 2-Fluorophenyl cyclopropyl ketone in prasugrel synthesis.

The efficiency and purity of the 2-Fluorophenyl cyclopropyl ketone starting material directly impact the overall yield and quality of the final prasugrel API. Therefore, robust and well-controlled synthetic and purification processes for this intermediate are of paramount importance in pharmaceutical manufacturing.

Conclusion

2-Fluorophenyl cyclopropyl ketone, while a relatively simple molecule, holds a significant place in the history of modern cardiovascular medicine. Its discovery was a direct consequence of the intensive research and development efforts that led to the antiplatelet drug prasugrel. The evolution of its synthesis from challenging Grignard-based methods to more scalable and efficient acylation routes reflects the continuous drive for process improvement in the pharmaceutical industry. The detailed understanding of its chemical and physical properties, underpinned by spectroscopic characterization, remains crucial for ensuring the quality and efficacy of the final life-saving medication.

References

- U.S. Patent 5,288,726.

- CN104341433A.

- CN110746287A.

- Prasugrel - Wikipedia.

- Prasugrel (oral route) - Side effects & dosage - Mayo Clinic.

- Prasugrel: MedlinePlus Drug Inform

- Cyclopropyl 2-fluorobenzyl ketone Seven Chongqing Chemdad Co.

- Organic Process Research & Development Vol. 16 No.

- WO2011029456A1.

- US5288726A.

- 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem.

- WO/2012/001486 AN IMPROVED PROCESS FOR THE PREPARATION OF PRASUGREL HYDROCHLORIDE AND ITS INTERMEDI

- US5288726A.

- Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one.

- US4588726A. 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acid antibacterial agents.

- 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one.

- 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 - Home Sunshine Pharma.

- (PDF) 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one.

- Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 3. In vitro and in vivo potency of a series of peptidyl alpha-ketobenzoxazoles.

- PROCESS FOR PRODUCTION OF PRASUGREL HYDROCHLORIDE HAVING HIGH PURITY.

- Orally active beta-lactam inhibitors of human leukocyte elastase. 3. Stereospecific synthesis and structure-activity relationships for 3,3-dialkylazetidin-2-ones.

- Organic Process Research & Development - ACS Public

- Artikel (LMU).

- Development of Two Complementary Syntheses for a Privileged CGRP Receptor Antagonist Substructure.

- DISSERTATIONS and THESES - University of Hawaii System.

- calendar 2006-2007 - Memorial University of Newfoundland.

- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar

- Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

Sources

- 1. Prasugrel synthesis - chemicalbook [chemicalbook.com]

- 2. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 3. apicule.com [apicule.com]

- 4. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]

- 6. US5288726A - Tetrahydrothienopyridine derivatives, furo and pyrrolo analogs thereof and their preparation and uses for inhibiting blood platelet aggregation - Google Patents [patents.google.com]

- 7. US5288726A - Tetrahydrothienopyridine derivatives, furo and pyrrolo analogs thereof and their preparation and uses for inhibiting blood platelet aggregation - Google Patents [patents.google.com]

- 8. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one [mdpi.com]

Technical Guide: Pharmaceutical Applications of 2-Fluorophenyl Cyclopropyl Ketone Scaffolds

The following technical guide details the pharmaceutical applications, synthetic utility, and structural biology of 2-Fluorophenyl cyclopropyl ketone and its critical isomer, Cyclopropyl 2-fluorobenzyl ketone .

Executive Summary

2-Fluorophenyl cyclopropyl ketone represents a class of fluorinated phenyl ketones essential to modern medicinal chemistry. In pharmaceutical development, this nomenclature often refers to two distinct but related scaffolds:

-

(2-Fluorophenyl)(cyclopropyl)methanone (Direct Ketone): A research-grade building block used in the synthesis of novel kinase inhibitors and GPCR modulators.

-

Cyclopropyl 2-fluorobenzyl ketone (Benzyl Ketone): The high-volume industrial intermediate (CAS 150322-73-9) used in the manufacture of the blockbuster antiplatelet drug Prasugrel .

This guide prioritizes the Benzyl Ketone due to its established commercial utility, while addressing the Direct Ketone as a versatile scaffold for diversity-oriented synthesis.

Part 1: Chemical Profile & Structural Biology

The utility of these scaffolds rests on three pillars of medicinal chemistry: the Fluorine Effect , the Cyclopropyl Bioisostere , and the Reactive Ketone Handle .

The Fluorine Effect (Metabolic Stability)

The substitution of hydrogen with fluorine at the ortho position of the phenyl ring alters the physicochemical profile of the drug candidate:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation. Placing fluorine at the 2-position blocks metabolic hydroxylation at a metabolically vulnerable site, extending the drug's half-life (

). -

Conformational Locking: The steric radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å), inducing specific conformational preferences that can enhance binding affinity to target enzymes (e.g., P2Y12 receptors).

The Cyclopropyl Moiety

The cyclopropyl group acts as a superior bioisostere for isopropyl or ethyl groups:

-

Ring Strain: The ~27.5 kcal/mol ring strain makes the adjacent carbonyl carbon highly reactive toward nucleophilic attack during synthesis (e.g., forming heterocycles).

-

Lipophilicity: It increases lipophilicity (

) without the entropic penalty of a flexible alkyl chain, improving membrane permeability.

Part 2: Primary Pharmaceutical Application (Prasugrel)

The most significant application of the 2-fluorophenyl cyclopropyl ketone scaffold is its role as the primary pharmacophore precursor for Prasugrel (Effient®), a thienopyridine class antiplatelet agent used to prevent thrombotic cardiovascular events.

Mechanism of Action

Prasugrel is a prodrug. The active metabolite binds irreversibly to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation. The 2-fluorophenyl moiety is critical for the specific binding orientation within the receptor's hydrophobic pocket.

The Prasugrel Synthesis Pathway

The synthesis hinges on Cyclopropyl 2-fluorobenzyl ketone (CAS 150322-73-9).[1][2] The ketone undergoes alpha-halogenation followed by condensation with a thienopyridine derivative.

Experimental Workflow: Ketone to API

-

Activation: The ketone is brominated at the alpha-methylene position.

-

Coupling: The alpha-bromo ketone reacts with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

-

Finalization: Acetylation yields the final Prasugrel hydrochloride salt.

Figure 1: Critical pathway transforming the cyclopropyl 2-fluorobenzyl ketone intermediate into Prasugrel.

Part 3: Synthetic Methodologies

For researchers requiring this intermediate, two primary synthetic routes exist. The Grignard-Ester Condensation is the industry standard for the benzyl ketone due to its scalability and avoidance of regio-isomer mixtures common in Friedel-Crafts acylations.

Comparative Synthetic Routes

| Feature | Route A: Grignard-Ester Condensation | Route B: Friedel-Crafts Acylation |

| Target Isomer | Benzyl Ketone (Prasugrel Int.) | Direct Ketone (Methanone) |

| Precursors | o-Fluorophenylacetic acid + Cyclopropyl ester | Fluorobenzene + Cyclopropanecarbonyl chloride |

| Reagents | ||

| Selectivity | High (Regiospecific) | Moderate (Ortho/Para mixtures possible) |

| Scalability | High (Kg to Ton scale) | Moderate (Exothermic management required) |

| Primary Use | Pharmaceutical Manufacturing | Research / Library Synthesis |

Detailed Protocol: Route A (Grignard Approach)

Note: This protocol synthesizes Cyclopropyl 2-fluorobenzyl ketone.

Reagents:

-

o-Fluorophenylacetic acid (1.0 eq)

-

Isopropylmagnesium chloride (2.0 eq, 2M in THF)

-

Ethyl cyclopropanecarboxylate (1.1 eq)

Step-by-Step Workflow:

-

Magnesiate Formation: In a dry reactor under

, dissolve o-fluorophenylacetic acid in anhydrous THF. Cool to 0°C. Slowly add -

Acylation: Warm to room temperature and stir for 1 hour. Cool back to 0°C and add ethyl cyclopropanecarboxylate dropwise.

-

Decarboxylation: Reflux the mixture for 3 hours. The intermediate beta-keto acid forms.

-

Hydrolysis/Workup: Quench with dilute HCl (pH < 2) and heat to 50°C to facilitate decarboxylation of the beta-keto acid moiety, yielding the target ketone.

-

Purification: Extract with Ethyl Acetate. The product is typically an oil that can be purified via vacuum distillation (bp ~61°C at 0.2 mmHg).

Part 4: Advanced Applications (Direct Ketone)

While the benzyl ketone dominates production, the Direct Ketone ((2-fluorophenyl)(cyclopropyl)methanone) serves as a potent scaffold for Diversity-Oriented Synthesis (DOS) .

Kinase Inhibitor Design

The direct ketone is used to synthesize aminopyrimidines and thiazoles targeting specific kinases (e.g., VEGFR, EGFR).

-

Reaction: The ketone is converted to an enaminone (using DMF-DMA) and then cyclized with guanidine or thiourea.

-

Significance: The 2-fluorophenyl group in the resulting heterocycle often occupies the ATP-binding pocket's hydrophobic region II, improving selectivity.

Asymmetric Synthesis of Amines

The ketone can be converted to chiral amines via asymmetric reductive amination or Ellman's sulfinamide chemistry. These chiral amines are precursors for:

-

NMDAR antagonists (Neuroprotection).

-

Calcilytics (Osteoporosis treatment).

Part 5: References

-

Prasugrel Hydrochloride Synthesis & Impurities. Asian Journal of Chemistry. (2013). Detailed analysis of the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.

-

Process for Preparation of Prasugrel Intermediate. Google Patents (CN102311325B). Describes the Grignard-Ester condensation method for Cyclopropyl 2-fluorobenzyl ketone.

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2018). Comprehensive review of the "Fluorine Effect" on metabolic stability and binding affinity.

-

Cyclopropyl 2-fluorobenzyl ketone Product Profile. ChemicalBook. Physical properties and industrial suppliers for CAS 150322-73-9.[1]

-

Design of Fluorinated Cyclopropane Derivatives. PMC / NIH. Discusses the use of fluorinated cyclopropyl scaffolds in 5-HT2C receptor agonists.

Sources

Technical Guide: Solubility & Miscibility Profile of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

Executive Summary & Chemical Identity[1][2][3]

1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS: 150322-73-9) is a critical lipophilic intermediate primarily utilized in the synthesis of Prasugrel , a thienopyridine antiplatelet agent.[1] As a fluorinated aromatic ketone, its solubility profile is the governing factor in the efficiency of downstream bromination and cyclization steps.

This guide provides a technical analysis of its physicochemical behavior, solvent compatibility, and process-scale handling strategies. Unlike solid APIs, this intermediate typically exists as a pale yellow oil at room temperature, making "miscibility" rather than "solubility limit" the primary metric for process design.

Core Chemical Data

| Property | Value |

| CAS Number | 150322-73-9 |

| IUPAC Name | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone |

| Synonyms | Cyclopropyl 2-fluorobenzyl ketone; Prasugrel Ketone Intermediate |

| Molecular Formula | C₁₁H₁₁FO |

| Molecular Weight | 178.20 g/mol |

| Physical State | Liquid / Oil (at 25°C) |

| Boiling Point | ~253.6°C (at 760 mmHg) |

| Density | ~1.192 g/cm³ |

| Predicted LogP | ~2.5 – 3.0 (Lipophilic) |

Solubility & Miscibility Profile

The solubility profile of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone is dictated by its fluorophenyl moiety (lipophilic, electron-withdrawing) and the cyclopropyl ketone functionality.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic interaction with the target molecule. This data is synthesized from standard process patents and extraction protocols used in Prasugrel manufacturing.

| Solvent Class | Representative Solvents | Miscibility Status | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Fully Miscible | Primary reaction solvent for bromination; Extraction solvent. |

| Polar Protic | Methanol, Ethanol, Acetic Acid | Miscible | Used in synthesis (e.g., Grignard quench) and crystallization of downstream derivatives. |

| Polar Aprotic | THF, Acetonitrile, 1,4-Dioxane | Miscible | Co-solvents for oxidation or coupling reactions. |

| Non-Polar / Alkanes | Hexanes, Heptane, Petroleum Ether | Variable / High | Used in TLC (mobile phase) and potentially for oiling-out impurities. |

| Aqueous | Water, Brine | Immiscible | Used for biphasic washing to remove inorganic salts. |

Critical Process Insights

-

Biphasic Extraction: Due to its high lipophilicity and water immiscibility, the compound is effectively isolated from reaction mixtures using a DCM/Water or Ethyl Acetate/Water system. The ketone partitions almost exclusively into the organic layer.

-

Bromination Solvent Selection: The subsequent conversion to 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is often performed in DCM or Methanol . The full miscibility in these solvents ensures homogenous reaction kinetics, preventing "hot spots" that lead to over-bromination impurities.

Experimental Protocols

Protocol: Miscibility Screening & Phase Separation

For process optimization, confirming the miscibility window—especially at low temperatures—is vital to prevent oiling out or phase separation during reactor cooling.

Objective: Determine the miscibility boundary of the intermediate in a binary solvent system (e.g., Methanol/Water) for crystallization design.

Reagents:

-

1-Cyclopropyl-2-(2-fluorophenyl)ethanone (Test Article)

-

Solvent A (Good solvent, e.g., Methanol)[2]

-

Solvent B (Anti-solvent, e.g., Water)

Methodology:

-

Preparation: Aliquot 1.0 mL of the Test Article (oil) into a clear glass vial.

-

Solvation: Add 5.0 mL of Solvent A. Vortex for 30 seconds.

-

Observation: Solution should be clear and homogenous.

-

-

Titration: Slowly add Solvent B in 0.5 mL increments while stirring at 25°C.

-

Endpoint Detection: Record the volume of Solvent B added when the solution turns turbid (cloud point) or when distinct oil droplets form (oiling out).

-

Temperature Stress: If a homogenous mixture is obtained, cool the vial to 0°C and observe for phase separation.

Validation Criteria:

-

Pass: Single phase maintained at target process concentration.

-

Fail: Distinct bilayer formation or emulsion that does not break within 5 minutes.

Protocol: Partition Coefficient Estimation (Shake-Flask)

To validate extraction efficiency.

-

Mix 10 mL DCM and 10 mL Water .

-

Add 1.0 g of the ketone intermediate.

-

Shake vigorously for 5 minutes; allow phases to settle.

-

Analyze both phases via HPLC.

-

Target: >99% of the compound should be retained in the DCM layer.

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for miscibility testing.

Diagram: Solvent Selection Decision Tree

This logic flow guides the chemist in selecting the appropriate solvent based on the unit operation (Reaction vs. Extraction).

Caption: Decision tree for solvent selection based on the intermediate's lipophilic nature and process requirements.

Diagram: Miscibility Screening Workflow

A step-by-step visualization of the experimental protocol described in Section 3.1.

Caption: Experimental workflow for determining the miscibility window and cloud point of the intermediate.

References

-

Sunshine Pharma. (n.d.).[1] 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Product Description. Retrieved from [Link]

-

PubChem. (2025).[3] 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Related Intermediate Data). National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2012). CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.[2] Retrieved from

Sources

- 1. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 3. 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | C11H10BrFO | CID 23435871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Navigating the Data Frontier in Pharmaceutical Process Development

An In-Depth Technical Guide to the Thermochemical Properties of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical development, the journey from a promising molecule to a safe, scalable, and efficient manufacturing process is paved with data. For drug development professionals, particularly those in chemical engineering and process safety, thermochemical data is not merely a set of physical constants; it is the foundational language of safety and efficiency. It dictates how a reaction will behave on a kilogram scale, how much heat it will release, and where the boundaries of safe operation lie.

This guide focuses on 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS No. 150322-73-9), a pivotal intermediate in the synthesis of the antiplatelet agent Prasugrel.[1][2] Despite its industrial significance, a comprehensive, publicly available dataset of its thermochemical properties is conspicuously absent. This is a common scenario for proprietary intermediates. This whitepaper, therefore, is not a simple repository of known values. Instead, it serves as a detailed roadmap for the researchers, scientists, and drug development professionals who must generate this critical data. It is a guide to the determination of thermochemical properties, grounded in the principles of scientific integrity and field-proven methodologies. We will explore both the gold-standard experimental techniques and robust computational workflows, providing not just the "how," but the critical "why" behind each strategic choice.

Part 1: The Imperative for Thermochemical Characterization

Thermochemical data provides the quantitative basis for assessing the thermal risks associated with chemical processes. For a key intermediate like 1-Cyclopropyl-2-(2-fluorophenyl)ethanone, three core parameters are of paramount importance:

-

Standard Enthalpy of Formation (ΔfH°): This value is the cornerstone for calculating the heat of reaction for any process in which the molecule participates. An accurate ΔfH° is essential for designing cooling systems, preventing thermal runaway, and ensuring that a process can be safely scaled from the lab bench to a manufacturing plant.

-

Heat Capacity (Cp): Heat capacity quantifies the amount of energy required to raise the temperature of the substance.[3] This parameter is crucial for all heat transfer calculations, modeling temperature changes during processing, and for accurately interpreting data from other thermal analysis techniques.

-

Thermal Stability and Decomposition: Understanding the temperature at which a molecule begins to decompose, and the energy released during that decomposition, is a non-negotiable aspect of process safety. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary tools for establishing a maximum safe operating temperature.[4]

Given the absence of published data, the following sections outline the authoritative experimental and computational protocols to determine these values.

Part 2: Experimental Determination of Thermochemical Properties

When empirical data is required, a suite of calorimetric and thermal analysis techniques must be employed. The following protocols are designed to be self-validating through rigorous calibration and adherence to established standards.

Standard Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

The most accurate method for determining the standard enthalpy of formation of an organic compound is by measuring its enthalpy of combustion (ΔcH°).[5][6] From this, the enthalpy of formation can be calculated using Hess's Law.

Causality Behind Experimental Choices: The presence of fluorine in the target molecule introduces significant complexity. Standard combustion calorimetry can be compromised by incomplete combustion and the formation of highly corrosive hydrofluoric acid (HF) and potentially gaseous tetrafluoromethane (CF4).[7] This necessitates a specialized approach:

-

Rotating-Bomb Calorimeter: Rotation of the bomb after combustion ensures that the final products form a homogeneous solution, which is critical for accurate analysis and for bringing the reaction to a well-defined final state.[7]

-

Platinum-Lined Bomb: To resist the corrosive nature of the HF produced, a platinum-lined bomb is essential to prevent side reactions with the bomb material itself, which would invalidate the energy measurement.[7]

-

Auxiliary Substance: The compound is a liquid. To ensure complete combustion, it is often burned in conjunction with a well-characterized auxiliary substance (like benzoic acid) or contained in a combustible ampoule.

Experimental Protocol: Rotating-Bomb Calorimetry

-

System Calibration: The energy equivalent of the calorimeter system (εcal) must be precisely determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, under identical conditions to the main experiment. The procedure should be repeated multiple times to ensure statistical reliability. The National Institute of Standards and Technology (NIST) provides standards and detailed guidance for calorimetry.[8]

-

Sample Preparation:

-

A precise mass (typically 0.5 - 1.0 g) of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone is weighed into a platinum crucible.

-

A known mass of a combustible fuse (e.g., cotton) is attached to the ignition wire.

-

A small, precise amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure that all HF formed dissolves to create a well-defined aqueous solution.

-

-

Combustion:

-

The bomb is sealed and purged with oxygen, then charged with high-purity oxygen to a pressure of approximately 3 MPa.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

-

The sample is ignited, and the temperature change of the calorimeter water is recorded with high precision (to ±0.0001 K) over time, including pre- and post-ignition periods.

-

-

Post-Combustion Analysis:

-

The bomb is depressurized, and the gaseous contents are analyzed (e.g., by mass spectrometry or specialized titration) to check for carbon monoxide (indicating incomplete combustion) and CF4.

-

The liquid contents of the bomb are carefully rinsed and analyzed by titration to determine the quantities of nitric acid (from residual N2 in the oxygen) and hydrofluoric acid formed.

-

-

Data Analysis and Calculation:

-

The corrected temperature rise (ΔT) is determined from the temperature-time data.

-

The total heat released (q_total) is calculated using: q_total = ε_cal * ΔT.

-

The standard energy of combustion (ΔcU°) is calculated after applying corrections for the ignition energy (q_fuse), the formation of nitric acid (q_HNO3), and any incomplete combustion.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔH = ΔU + Δn_gas * RT.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known ΔfH° values for the combustion products (CO2, H2O, and aqueous HF).[9]

-

Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a rapid and reliable method for determining the heat capacity of liquids and solids.[10][11] The technique measures the difference in heat flow between a sample and a reference as a function of temperature.[12]

Experimental Protocol: ASTM E1269 Modulated DSC

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium, tin) across the desired temperature range.

-

Baseline Run: Perform a run with two empty, matched hermetic aluminum pans to obtain the baseline heat flow difference between the sample and reference sides.

-

Standard Run: Place a precisely weighed sapphire (α-Al2O3) standard in the sample pan and run the same temperature program. Sapphire is used as a standard because its heat capacity is well-characterized over a broad temperature range.[13]

-

Sample Run: Replace the sapphire standard with a precisely weighed sample of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (typically 5-15 mg) in a hermetically sealed pan. Rerun the identical temperature program.

-

Calculation: The specific heat capacity of the sample (Cp,sample) is calculated at a given temperature (T) using the following relationship: Cp,sample(T) = Cp,std(T) * (m_std / m_sample) * (DSC_sample(T) - DSC_baseline(T)) / (DSC_std(T) - DSC_baseline(T)) where std refers to the sapphire standard, m is mass, and DSC is the measured heat flow signal.

Thermal Stability via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition profiles.[14][15]

Experimental Protocol: TGA for Decomposition Onset

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using materials with known Curie points.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone into the TGA pan.

-

Analysis:

-

Heat the sample under a controlled, inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.

-

Use a linear heating rate, typically 10 °C/min, over a relevant temperature range (e.g., 30 °C to 500 °C).

-

-

Data Interpretation: The resulting TGA curve plots mass percentage versus temperature. The "onset temperature" of decomposition is determined as the temperature at which a significant mass loss begins. This temperature is a critical parameter for defining the upper limit for safe handling and processing.[15]

Caption: Workflow for the experimental determination of thermochemical properties.

Part 3: Computational Prediction of Thermochemical Properties

In parallel with, or in the absence of, experimental work, high-level computational chemistry provides a powerful pathway to predict thermochemical data with a high degree of confidence.

Causality Behind Computational Choices: The goal is to achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values). This requires methods that go beyond standard Density Functional Theory (DFT) approximations.

-

Composite Methods (e.g., G4 Theory): Methods like Gaussian-4 (G4) theory are highly recommended. They are composite procedures that approximate a very high-level calculation by combining results from a series of lower-level calculations. They are explicitly parameterized to reproduce known thermochemical data with high accuracy.

-

Isodesmic Reactions: Directly calculating the enthalpy of formation from the constituent atoms (C, H, F, O) can lead to large errors due to the difficulty of accurately modeling the breaking of all chemical bonds. An isodesmic reaction scheme is a superior approach. This involves creating a balanced hypothetical reaction where the types of chemical bonds on the reactant and product sides are conserved. The enthalpy of this reaction can be calculated with much greater accuracy due to error cancellation. If the enthalpies of formation for all other species in the isodesmic reaction are known experimentally, the unknown enthalpy of formation can be determined reliably.

Computational Protocol: G4-Based Isodesmic Approach

-

Structure Optimization & Frequency Calculation:

-

Perform a geometry optimization and vibrational frequency analysis of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone at a reliable level of theory (e.g., B3LYP/6-31G(2df,p)).

-

Confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

-

High-Level Single-Point Energy:

-

Using the optimized geometry, perform the series of high-level single-point energy calculations prescribed by the G4 protocol. This involves calculations with different methods (e.g., CCSD(T)) and basis sets, which are then extrapolated to an accurate final electronic energy.

-

-

Design of Isodesmic Reaction:

-

Construct a balanced reaction where the number and type of bonds are conserved. For the target molecule, a suitable reaction could be: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone + Benzene + Propane + Ethane → Fluorobenzene + Cyclopropyl methyl ketone + Toluene

-

This reaction conserves the number of C-C, C-H, C=O, C-F, phenyl, and cyclopropyl groups, minimizing computational errors.

-

-

Calculate All Species:

-

Repeat steps 1 and 2 for every other molecule in the designed isodesmic reaction (Benzene, Propane, Ethane, Fluorobenzene, Cyclopropyl methyl ketone, Toluene).

-

-

Calculate Reaction Enthalpy (ΔrH°):

-

The enthalpy of the isodesmic reaction at 298.15 K is calculated as: ΔrH° = Σ(H°_products) - Σ(H°_reactants)

-

Where H° is the sum of the G4 electronic energy and the calculated thermal correction to enthalpy for each species.

-

-

Calculate Enthalpy of Formation (ΔfH°):

-

Rearrange the equation to solve for the unknown enthalpy of formation: ΔfH°(Target) = [ΔfH°(Fluorobenzene) + ΔfH°(Cyclopropyl methyl ketone) + ΔfH°(Toluene)] - [ΔfH°(Benzene) + ΔfH°(Propane) + ΔfH°(Ethane)] - ΔrH°

-

Use highly accurate, experimentally determined ΔfH° values for the known reference compounds in the equation.

-

Sources

- 1. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone [synhet.com]

- 3. Specific Heat Capacity of Some Substances | Secondaire | Alloprof [alloprof.qc.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.iupac.org [publications.iupac.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. veeprho.com [veeprho.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone for Structure-Activity Relationship (SAR) Studies

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of the lead compound, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, to facilitate robust Structure-Activity Relationship (SAR) studies. Recognizing the unique confluence of a strained cyclopropyl ring and an electronically modified phenyl group, this document details multiple synthetic pathways to generate a focused library of analogs. We present field-proven, step-by-step protocols for key chemical transformations targeting the ketone moiety and the aromatic ring. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to ensure scientific integrity and reproducibility. Furthermore, this guide outlines the analytical workflows for purification and characterization, and the logical framework for interpreting SAR data to guide lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Strategic Imperative for Derivatization in SAR

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic approach to understanding how chemical structure influences biological activity.[1] The core principle of SAR is that incremental, well-defined modifications to a lead compound can elucidate the key molecular features—pharmacophores—responsible for target binding and efficacy. The insights gained from SAR are critical for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately transforming a hit into a viable drug candidate.[1]

The subject of this guide, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, presents a compelling scaffold for SAR exploration. The cyclopropyl group is a valuable moiety in medicinal chemistry, often introduced to enhance metabolic stability, improve potency by enforcing a specific conformation, and modulate physicochemical properties.[2][3][4][5] The 2-fluorophenyl ring introduces a specific electronic and steric profile, with the fluorine atom capable of forming key hydrogen bonds and influencing metabolic pathways.[6]

This application note provides a detailed roadmap for creating a focused library of derivatives from this core scaffold. We will explore modifications at three primary sites: the carbonyl group, the alpha-carbon, and the aromatic ring.

dot graph TD { A[Core Scaffold: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone] --> B{Derivatization Strategies}; B --> C[Carbonyl Modifications]; B --> D[Alpha-Carbon Modifications]; B --> E[Aromatic Ring Modifications]; C --> C1[Reductive Amination]; C --> C2[Wittig/HWE Olefination]; D --> D1[Alpha-Halogenation]; E --> E1[Bioisosteric Replacement]; F[Focused Compound Library] <-- C1; F <-- C2; F <-- D1; F <-- E1; F --> G[Biological Screening & Data Analysis]; G --> H[SAR Elucidation]; H --> I[Lead Optimization]; } graph [fontname="Arial", fontsize=10, layout=dot, nodesep=0.5, ranksep=0.5, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#FBBC05", fontcolor="#202124"]; I [fillcolor="#34A853", fontcolor="#FFFFFF"];

Figure 1: Logical workflow for SAR studies.

Derivatization Strategies and Protocols

The following sections provide detailed, step-by-step protocols for several high-impact derivatization strategies. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Carbonyl Group Modifications: Exploring Polar Interactions

Modification of the ketone carbonyl allows for the introduction of diverse functional groups capable of forming new hydrogen bonds and electrostatic interactions within a target's binding pocket.

This powerful reaction converts the ketone into a diverse array of primary, secondary, and tertiary amines, introducing a basic center that can significantly alter solubility and receptor interactions.

-

Causality of Experimental Choices: We utilize sodium triacetoxyborohydride as the reducing agent. It is milder and more selective for iminium ions over ketones than other hydride reagents like sodium cyanoborohydride, allowing for a one-pot procedure with minimal side reactions. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF) to prevent hydrolysis of the reducing agent.

Protocol 2.1.1: Synthesis of N-benzyl-1-(1-cyclopropyl-2-(2-fluorophenyl)ethyl)amine

-

Reaction Setup: To a solution of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 mmol, 1.0 eq) in 10 mL of anhydrous dichloroethane (DCE), add benzylamine (1.1 mmol, 1.1 eq) and acetic acid (0.1 mmol, 0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by the slow addition of 10 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The HWE reaction is a highly reliable method for converting ketones into alkenes, offering excellent control over stereochemistry, typically favoring the (E)-isomer.[7][8][9][10][11] This transformation replaces the polar carbonyl with a non-polar double bond, allowing for the exploration of hydrophobic interactions and steric fit.

-

Causality of Experimental Choices: The HWE reaction is preferred over the classic Wittig reaction for ketones, especially sterically hindered ones, as the phosphonate carbanions are more nucleophilic.[7] The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the phosphonate ester. The water-soluble nature of the phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.

Protocol 2.1.2: Synthesis of (E)-1-cyclopropyl-2-(2-fluorophenyl)-1-(methoxycarbonyl)prop-1-ene

-

Phosphonate Deprotonation: In a flame-dried, three-neck flask under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) in 10 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Add a solution of trimethyl phosphonoacetate (1.1 mmol, 1.1 eq) in 5 mL of anhydrous THF dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

-

Addition of Ketone: Cool the resulting ylide solution back to 0 °C and add a solution of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 mmol, 1.0 eq) in 5 mL of anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Derivatization at the carbonyl group.

Alpha-Carbon Modifications: Probing Steric and Electronic Effects

The alpha-carbon of the ketone is a prime site for introducing functionality that can explore steric boundaries and introduce new electronic properties.

The introduction of a bromine atom at the alpha-position creates a valuable synthetic handle for subsequent nucleophilic substitution reactions, allowing for the installation of a wide variety of functional groups.

-

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for alpha-bromination.[1][12][13][14] The reaction is often catalyzed by a small amount of acid, which promotes the formation of the enol tautomer, the active nucleophile in this reaction.[15]

Protocol 2.2.1: Synthesis of 1-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

-

Reaction Setup: Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 mmol, 1.0 eq) in 15 mL of carbon tetrachloride in a round-bottom flask.

-

Initiation: Add N-bromosuccinimide (1.05 mmol, 1.05 eq) and a catalytic amount of ammonium acetate (0.1 mmol, 0.1 eq).[1]

-

Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot.

-

Workup: Cool the reaction to room temperature and filter to remove the succinimide byproduct. Wash the filter cake with a small amount of cold carbon tetrachloride.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.

Aromatic Ring Modifications: Bioisosteric Replacement

While direct modification of the 2-fluorophenyl ring can be challenging, a more strategic approach in SAR studies is to synthesize analogs with bioisosteric replacements for this moiety.[6][16][17][18][19][20][21][22] This allows for the exploration of how different electronic and steric properties in this region of the molecule affect biological activity.

-

Causality of Experimental Choices: Replacing the 2-fluorophenyl ring with other groups like pyridyl, thiophenyl, or differently substituted phenyl rings can significantly impact properties such as pKa, hydrogen bonding capacity, and metabolic stability. The synthesis of these analogs would typically start from a different building block, for example, 2-(pyridin-2-yl)acetic acid, which would then be coupled with cyclopropyl magnesium bromide in a Grignard reaction.[23]

Focused Library Synthesis: The Ugi Multicomponent Reaction

For rapid generation of a diverse set of derivatives, the Ugi four-component reaction (U-4CR) is an exceptionally powerful tool.[2][3][17][18][24] This one-pot reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce a complex bis-amide product.[9][24]

-

Causality of Experimental Choices: The Ugi reaction is highly convergent, allowing for the creation of a large library from a relatively small number of starting materials.[25][26][27][28] The reaction is driven to completion by the irreversible Mumm rearrangement.[2][24] While ketones can be less reactive than aldehydes in Ugi reactions, pre-forming the imine or using elevated temperatures can improve yields.[25][27]

dot graph Ugi { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; Ketone [label="1-Cyclopropyl-2-\n(2-fluorophenyl)ethanone"]; Amine [label="Amine (R1-NH2)"]; CarboxylicAcid [label="Carboxylic Acid\n(R2-COOH)"]; Isocyanide [label="Isocyanide (R3-NC)"]; Product [label="Bis-amide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Figure 3: The Ugi four-component reaction.

Protocol 3.1: General Procedure for Ugi Library Synthesis

-

Reaction Setup: In a vial, combine the amine (1.1 eq) and 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 eq) in methanol (0.5 M). Stir for 1 hour at room temperature.

-

Component Addition: Add the carboxylic acid (1.1 eq) and the isocyanide (1.0 eq).

-

Reaction: Seal the vial and stir at room temperature or heat to 50-60 °C for 24-48 hours.

-

Workup and Purification: Concentrate the reaction mixture and purify by preparative HPLC-MS.

Analytical and Purification Workflow

The success of any SAR campaign hinges on the accurate characterization and purification of the synthesized analogs.

Purification: Preparative HPLC-MS

For the purification of focused libraries, preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.[5][16][19][29]

Protocol 4.1: General Preparative HPLC-MS Method

-

Column: C18 reverse-phase column (e.g., 19 x 100 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 20 mL/min.

-

Detection: UV detection at 214 nm and 254 nm, and mass-triggered fraction collection based on the calculated molecular weight of the target compound.

Characterization: NMR and Mass Spectrometry

The identity and purity of each synthesized compound must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Predicted chemical shifts for the parent compound can serve as a reference.[30]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition. The fragmentation patterns observed in MS/MS can provide additional structural information.[24]

Data Analysis and SAR Interpretation

Once a library of analogs has been synthesized, purified, characterized, and screened for biological activity, the resulting data must be carefully analyzed to extract meaningful SAR.

Table 1: Hypothetical SAR Data for Derivatives of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

| Compound ID | R1 (from Reductive Amination) | IC₅₀ (nM) | Notes |

| Parent | =O | 500 | Starting point. |

| DA-01 | -NH-benzyl | 250 | Increased potency, likely due to new interactions. |

| DA-02 | -NH-cyclohexyl | 800 | Decreased potency, suggesting steric hindrance. |

| DA-03 | -NH-(4-pyridyl) | 150 | Further increased potency, potential H-bond. |

| HWE-01 | =CH-CO₂Me | >10000 | Loss of activity; carbonyl is essential. |

| AB-01-Nu1 | (α-Br) -> α-OH | 450 | Similar potency; hydroxyl may mimic carbonyl. |

| AB-01-Nu2 | (α-Br) -> α-N₃ | 600 | Decreased potency. |

dot graph SAR { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; A [label="Synthesize Focused Library"]; B [label="Purify & Characterize Analogs"]; C [label="Biological Screening"]; D [label="Tabulate Structure & Activity Data"]; E [label="Identify Trends & Activity Cliffs"]; F [label="Formulate SAR Hypotheses"]; G [label="Design Next-Generation Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Figure 4: Iterative cycle of SAR-driven lead optimization.

Conclusion

The derivatization of 1-cyclopropyl-2-(2-fluorophenyl)ethanone offers a rich landscape for SAR exploration. By systematically applying the synthetic strategies and protocols outlined in this guide, researchers can generate high-quality, focused libraries of analogs. The careful analysis of the resulting biological data will provide critical insights into the molecular interactions driving activity, paving the way for the rational design of more potent and selective drug candidates. The iterative process of design, synthesis, and testing is fundamental to successful lead optimization.

References

-

Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14312-14373. [Link]

- Ugi, I., et al. (1959). A New Reaction of Isocyanides. Angewandte Chemie, 71(11), 386.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL Document Report, CHEMBL5244278. [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF on ResearchGate. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 11, 2026, from [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved February 11, 2026, from [Link]

-

Adams, J. D., & Nguyen, A. T. (2016). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1410, 267–275. [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved February 11, 2026, from [Link]

-

Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (5), 576-577. [Link]

-

El-Sayed, N. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

-

El-Sayed, N. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

-

Armstrong, R. W., et al. (1998). Applications of the Ugi reaction with ketones. Tetrahedron Letters, 39(27), 4651-4654. [Link]

-

Sestelo, J. P., & de Lera, Á. R. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega, 5(13), 7424-7431. [Link]

-

Tanemura, K., et al. (2004). A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. [Link]

-

Meanwell, N. A. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 42. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved February 11, 2026, from [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Sestelo, J. P., & de Lera, Á. R. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega, 5(13), 7424-7431. [Link]

-

E-Molecules. (2008). Case Studies in Library Design. [Link]

-

Harris, C. J., et al. (2011). The Design and Application of Target-Focused Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 14(6), 521-531. [Link]

-

Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(18), 6599. [Link]

-

YouTube. (2025). Performing the Ugi Reaction. [Link]

-

YouTube. (2021). Horner-Wadsworth-Emmons Reaction. [Link]

-

YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 11, 2026, from [Link]

-

Balzarini, J., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704. [Link]

-

YouTube. (2023). isosteres & bioisosteres in lead optimization. [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]

-

Szolcsányi, P., & Mečiarová, M. (2010). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 14(15), 1647-1667. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. PubChem. [Link]

Sources

- 1. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Library design practices for success in lead generation with small molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. academic.oup.com [academic.oup.com]

- 17. sciepub.com [sciepub.com]

- 18. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 19. High throughput purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem-space.com [chem-space.com]

- 21. youtube.com [youtube.com]

- 22. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Ugi reaction - Wikipedia [en.wikipedia.org]

- 25. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. lcms.cz [lcms.cz]

- 30. benchchem.com [benchchem.com]

Experimental procedure for the Corey-Chaykovsky cyclopropanation

Abstract & Strategic Utility

The Corey-Chaykovsky cyclopropanation is the gold-standard method for converting

Why this matters in Drug Discovery: Cyclopropyl groups are "privileged scaffolds" in medicinal chemistry. They act as rigid bioisosteres for alkyl chains, locking conformations to improve receptor binding affinity while simultaneously blocking metabolic hotspots (e.g., preventing P450 oxidation at adjacent carbons).

Mechanistic Expertise: The "Hard/Soft" Switch

Causality governs outcome. The success of this reaction hinges entirely on selecting the correct ylide species. A common failure mode is the accidental formation of epoxides instead of cyclopropanes due to a misunderstanding of ylide thermodynamics.

The Critical Distinction: Sulfoxonium vs. Sulfonium[3][4][5][6][7][8]

-

Dimethyloxosulfonium Methylide (Me

S(O)=CH -

Dimethylsulfonium Methylide (Me

S=CH

Rule of Thumb: For cyclopropanation of enones, always use Me

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the Michael-Initiated Ring Closure (MIRC) specific to sulfoxonium ylides.

Reagent Selection Matrix

Use this table to select the correct system for your specific substrate constraints.

| Variable | Standard System (DMSO/NaH) | Mild System (DMSO/KOtBu) | Phase Transfer (DCM/NaOH) |

| Reagent | Me | Me | Me |

| Solvent | Dry DMSO | DMSO / THF | DCM / Toluene |

| Catalyst | None | None | TBAB or TEBA (10 mol%) |

| Water Tolerance | Zero (Strictly Anhydrous) | Low | High (Biphasic) |

| Substrate Scope | Robust; ideal for unhindered enones. | Best for base-sensitive substrates. | Best for scale-up (>10g); avoids DMSO workup. |

| Key Risk | H | Fast reaction; potential polymerization. | Slower kinetics; requires vigorous stirring. |

Experimental Protocols

Protocol A: The "Gold Standard" (NaH/DMSO)

Best for: Initial discovery scale (100 mg – 5 g) where high conversion is required.

Safety Note: Sodium Hydride (NaH) releases flammable H

Reagents

-

Trimethylsulfoxonium Iodide (Me

SOI): 1.2 – 1.5 equivalents -

Sodium Hydride (60% dispersion in oil): 1.2 – 1.5 equivalents

-

Anhydrous DMSO (0.2 – 0.5 M concentration relative to substrate)

-

Substrate:

-unsaturated ketone/ester

Step-by-Step Procedure

-

Glassware Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool under N

. -

Ylide Generation:

-

Add NaH (1.2 equiv) to the flask. (Optional: Wash with dry pentane to remove mineral oil if high purity is needed, though usually unnecessary).

-

Add Me

SOI (1.2 equiv) as a solid. -

Critical Step: Add anhydrous DMSO slowly via syringe.

-

Stir at room temperature (RT) for 30–60 minutes.

-

Observation: The mixture will bubble (H

release) and eventually become a clear or slightly cloudy solution (the ylide, dimethyloxosulfonium methylide). Wait until bubbling ceases.

-

-

Substrate Addition:

-

Dissolve the enone substrate in a minimal amount of dry DMSO or THF.

-

Add the substrate solution dropwise to the ylide solution at RT. (If the reaction is known to be very fast/exothermic, cool to 0°C first).

-

-

Reaction Monitoring:

-

Stir at RT or slightly elevated temperature (50°C) if sterically hindered.

-

Monitor by TLC/LCMS. Reaction typically completes in 1–4 hours.

-

-

Quench & Workup:

-

Pour the reaction mixture carefully into ice-cold water or saturated NH

Cl. -

Extract 3x with Ethyl Acetate or Et

O. -

Crucial Wash: Wash combined organics 3x with water (to remove DMSO) and 1x with brine.

-

Dry over MgSO

, filter, and concentrate.[4]

-

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>10 g) or when avoiding DMSO removal is desired.

Reagents

-

Me

SOI: 1.2 – 1.5 equivalents -

Solvent: Dichloromethane (DCM)

-

Base: 50% w/w NaOH (aqueous)

-

Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (10 mol%)

Step-by-Step Procedure

-

Setup: In a flask open to air (or under N

if substrate is sensitive), dissolve the enone substrate and Me -

Catalyst Addition: Add the phase transfer catalyst (TBAB, 10 mol%).

-

Initiation: Add the 50% NaOH solution (2–5 equiv) slowly.

-

Agitation: Stir vigorously (1000+ RPM). The reaction rate is diffusion-controlled across the phase boundary.

-

Reflux (Optional): If the reaction is sluggish at RT, heat to mild reflux (40°C).

-

Workup:

-

Dilute with water. Separate layers.

-

Extract aqueous layer with DCM.

-

Wash organics with water/brine.

-

Concentrate. (Note: This method avoids the tedious removal of DMSO).

-

Troubleshooting & Optimization

Self-Validating Check: If your yield is low, check the diastereoselectivity (dr). Low dr often implies the reaction temperature was too high, allowing reversible betaine formation to scramble stereocenters.

| Observation | Root Cause | Corrective Action |

| No Reaction | Ylide not formed (wet DMSO). | Use fresh bottle of anhydrous DMSO or add molecular sieves. |

| Epoxide Formation | Wrong salt used (Me | Verify reagent label. Ensure Sulfoxonium (Me |

| Incomplete Conversion | Ylide decomposition. | Add fresh ylide in batches. Ensure inert atmosphere. |

| Low Yield (Workup) | DMSO retention. | DMSO holds organics.[5][4][6] Perform 3–4 aggressive water washes during extraction. |

| DMS Stench | Dimethyl sulfide byproduct.[6] | Quench glassware in a bleach bath (hypochlorite oxidizes DMS to odorless DMSO/sulfone). |

Optimization Workflow

Use this logic flow to troubleshoot or optimize new substrates.

Figure 2: Decision tree for selecting the optimal experimental condition.

References

-

Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH

) -

Aggarwal, V. K.; Richardson, J. "The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions."[1] Chem. Commun.[1][6]2003 , 2644.[6] Link

-

Li, A.-H.; Dai, L.-X.; Aggarwal, V. K. "Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement."[11] Chem. Rev.[12][11]1997 , 97, 2341–2372.[2][11] Link

-

Moseen A. Shaikh, et al. "Amberlyst-A26-Mediated Corey–Chaykovsky Cyclopropanation."[8] Org.[1][13][5][12][4][8] Lett.2024 , 26, 4571.[8] Link[8]

Sources

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]

- 12. mdpi.com [mdpi.com]

- 13. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

Application Note: Synthetic Route to 4-Cyclopropyl-5-(2-fluorophenyl)-4,5-dihydrothiazoles

Executive Summary

Target Molecule: 4-Cyclopropyl-5-(2-fluorophenyl)-4,5-dihydrothiazole (also known as a 2-thiazoline). Primary Application: Medicinal chemistry scaffolds (e.g., bioisosteres for thiazoles, precursors to peptides, or lipophilic cores in CNS-active agents).[1] Key Challenge: Establishing the specific 4,5-regiochemistry and controlling the diastereoselectivity (cis/trans) of the dihydrothiazole ring. Recommended Route: A stepwise assembly via a Henry (Nitroaldol) Reaction followed by reduction and cyclization. This route offers superior regiocontrol compared to the Hantzsch synthesis, which often favors the fully aromatic thiazole or suffers from regiochemical ambiguity with unsymmetrical ketones.[1]

Retrosynthetic Analysis

To achieve the precise placement of the 4-cyclopropyl and 5-(2-fluorophenyl) groups, the dihydrothiazole ring is disconnected at the C2-N3 and C2-S1 bonds (or N3-C4 and S1-C5 for the backbone). The most reliable disconnection reveals a 1,2-amino alcohol precursor: 2-amino-2-cyclopropyl-1-(2-fluorophenyl)ethanol .

-

Bond Disconnection: The C4-C5 bond is formed via the Henry reaction.

-

Precursors: 2-Fluorobenzaldehyde and (Nitromethyl)cyclopropane.

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.

Detailed Experimental Protocol

Step 0: Preparation of (Nitromethyl)cyclopropane

Note: If not commercially available, this reagent is synthesized from (bromomethyl)cyclopropane.[1]

Reagents: (Bromomethyl)cyclopropane, Sodium Nitrite (NaNO₂), Urea, DMF.[1]

-

Dissolution: Dissolve NaNO₂ (1.5 equiv) and Urea (0.5 equiv, as a scavenger for nitrous acid esters) in dry DMF (0.5 M).

-

Addition: Cool to 0°C. Add (bromomethyl)cyclopropane (1.0 equiv) dropwise.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (stain with KMnO₄).

-

Workup: Pour into ice water. Extract with diethyl ether. Wash organic phase with brine (3x) to remove DMF. Dry over MgSO₄ and concentrate carefully (product is volatile).

-

Purification: Distillation under reduced pressure.

Step 1: The Henry (Nitroaldol) Reaction

This step establishes the C4-C5 carbon framework and the oxygen functionality.

Reagents: 2-Fluorobenzaldehyde, (Nitromethyl)cyclopropane, NaOH (aq) or KOtBu/THF.[1] Protocol:

-

Setup: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 equiv) and (nitromethyl)cyclopropane (1.1 equiv) in Ethanol (or THF).

-

Catalysis: Add catalytic 10% NaOH (aq) (0.1 equiv) at 0°C.

-

Progression: Stir at 0°C for 1 hour, then warm to RT. The reaction typically completes in 2–4 hours.

-

Quench: Neutralize with 1M HCl.

-

Isolation: Extract with EtOAc. The product, 2-cyclopropyl-1-(2-fluorophenyl)-2-nitroethanol , is obtained as a mixture of diastereomers (anti/syn).

-

Expert Tip: For high diastereoselectivity (usually anti-selective), use a Copper(II)-ligand catalyst system (e.g., Cu(OAc)₂ + chiral diamine) [1].[1]

-

Step 2: Nitro Reduction to Amino Alcohol